molecular formula C12H8ClNO3 B6390372 2-(2-Chloro-5-hydroxyphenyl)pyridine-4-carboxylic acid CAS No. 1261962-01-9

2-(2-Chloro-5-hydroxyphenyl)pyridine-4-carboxylic acid

Cat. No.: B6390372
CAS No.: 1261962-01-9
M. Wt: 249.65 g/mol
InChI Key: OBITVGHDQWKGDV-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-hydroxyphenyl)pyridine-4-carboxylic acid is a chemical compound with the molecular formula C12H8ClNO3 It is a derivative of pyridine, characterized by the presence of a chloro and hydroxy group on the phenyl ring and a carboxylic acid group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-5-hydroxyphenyl)pyridine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and 2,5-dihydroxybenzaldehyde.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent, such as ethanol or water. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and reaction conditions. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloro-5-hydroxyphenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to form a hydroxy group.

    Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alkyl halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group with an amine may yield an amino derivative.

Scientific Research Applications

2-(2-Chloro-5-hydroxyphenyl)pyridine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-hydroxyphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Modulating Receptors: The compound may interact with cellular receptors, altering their activity and downstream signaling pathways.

    Influencing Gene Expression: It may affect the expression of genes involved in inflammation, cell proliferation, and other biological processes.

Comparison with Similar Compounds

    2-Chloro-5-hydroxyphenylacetic acid: Similar structure but with an acetic acid group instead of a pyridine ring.

    2-Chloro-5-hydroxybenzoic acid: Similar structure but with a benzoic acid group instead of a pyridine ring.

    2-Chloro-5-hydroxyphenylpyridine: Similar structure but without the carboxylic acid group.

Uniqueness: 2-(2-Chloro-5-hydroxyphenyl)pyridine-4-carboxylic acid is unique due to the presence of both a chloro and hydroxy group on the phenyl ring and a carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2-chloro-5-hydroxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-10-2-1-8(15)6-9(10)11-5-7(12(16)17)3-4-14-11/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBITVGHDQWKGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C2=NC=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687688
Record name 2-(2-Chloro-5-hydroxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-01-9
Record name 2-(2-Chloro-5-hydroxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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